2'-Deoxyuridine (dU) is a naturally occurring pyrimidine nucleoside, a fundamental building block of DNA. [] It is composed of the pyrimidine base uracil attached to the sugar 2-deoxyribose. [] dU plays a crucial role in various biological processes, including DNA replication and repair. [] In scientific research, dU is widely used as a tool for studying DNA synthesis, DNA repair mechanisms, and the development of antiviral and anticancer agents. [, ]
The synthesis of 2'-deoxyuridine can be achieved through several methods, often involving the modification of uridine. A common approach includes the reduction of uridine to yield 2'-deoxyuridine. This can be accomplished using reducing agents such as sodium borohydride or via enzymatic methods utilizing specific nucleoside phosphorylases .
Key Synthesis Parameters:
Another method involves the selective protection and deprotection of hydroxyl groups on the ribose sugar, followed by reactions that introduce the uracil moiety .
The molecular structure of 2'-deoxyuridine consists of a deoxyribose sugar linked to a uracil base. The specific arrangement includes:
2'-Deoxyuridine participates in several important biochemical reactions:
The primary mechanism of action for 2'-deoxyuridine involves its conversion into deoxythymidine triphosphate, which integrates into DNA during replication. This incorporation can disrupt normal cellular processes, particularly in rapidly dividing cells, making it relevant in cancer research and antiviral studies.
2'-Deoxyuridine exhibits several notable physical and chemical properties:
2'-Deoxyuridine has diverse applications across various scientific fields:
2'-Deoxyuridine (dU) is a pyrimidine deoxyribonucleoside with the chemical formula C₉H₁₂N₂O₅ and a molecular weight of 228.20 g/mol [5] [6]. Its systematic IUPAC name is 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione, reflecting its stereospecific configuration at the glycosidic bond [5] [9]. The molecule comprises a uracil base linked to a deoxyribose sugar via a β-N₁-glycosidic bond, distinguishing it from uridine by the absence of a hydroxyl group at the 2'-position of the ribose ring [4] [9].
Structurally, dU exhibits two key isomeric features:
Table 1: Fundamental Chemical Identifiers of 2'-Deoxyuridine
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 951-78-0 | [2] [6] |
ChEBI ID | CHEBI:16450 | [9] |
Molecular Formula | C₉H₁₂N₂O₅ | [5] [6] |
Molar Mass | 228.20 g/mol | [5] [6] |
SMILES Notation | OC[C@H]1OC@HN1C=CC(=O)NC1=O | [5] [6] |
Crystallographic studies of proteins complexed with dU derivatives (e.g., dUTP nucleotidohydrolases) reveal critical insights into dU's structural behavior. Deoxyuridine triphosphate nucleotidohydrolase (dUTPase) from Arabidopsis thaliana crystallizes in an orthorhombic lattice (space group P2₁2₁2₁) with unit-cell parameters a = 69.90 Å, b = 70.86 Å, c = 75.55 Å, indicating tight packing of dU-binding domains [3]. Hydrogen bonding between dU's O4 carbonyl and enzyme residues (e.g., asparagine) stabilizes substrate recognition, while the deoxyribose 3'-OH engages in hydrophilic interactions [3] [8].
Spectroscopic profiles of dU include:
Table 2: Crystallographic and Spectroscopic Signatures of 2'-Deoxyuridine
Analytical Method | Key Parameters | Interpretation |
---|---|---|
X-ray Diffraction | Space group P2₁2₁2₁; Unit cell dimensions: a=69.90 Å, b=70.86 Å, c=75.55 Å | Orthorhombic packing; trimer in asymmetric unit [3] |
UV-Vis | λₘₐₓ = 262 nm (pH 7); ε = 9,800 M⁻¹cm⁻¹ | Conjugated uracil chromophore [4] |
¹H NMR | H6: δ 7.86 ppm (d, J=8.1 Hz); H1': δ 6.28 ppm (t) | Aromatic H6; anomeric proton coupling [6] |
dU exhibits moderate thermodynamic stability in aqueous solutions but undergoes degradation under alkaline conditions or enzymatic catalysis. The glycosidic bond linking uracil to deoxyribose has a hydrolysis half-life of ~150 hours at pH 7.0 (25°C), decreasing to <24 hours at pH ≤ 3 or ≥10 due to acid/base-catalyzed cleavage [4] [8]. This lability contrasts with thymidine, where the 5-methyl group provides electronic stabilization.
Key degradation routes include:
dU/A base pairs in DNA duplexes show destabilization relative to T/A pairs, with reduced melting temperature (ΔTₘ = −1.5°C per dU/A pair) and increased local flexibility. This instability arises from weakened base stacking and altered minor groove hydration [8]. High dU densities (>1 dU/100 bp) inhibit RNA polymerase II transcription by 30-fold and increase mutation frequency during RNA synthesis, demonstrating in vitro promutagenic effects [8].
Table 3: Thermodynamic and Degradation Parameters of 2'-Deoxyuridine
Property | Value/Condition | Functional Impact |
---|---|---|
Glycosidic Bond Half-life | 150 hours (pH 7.0, 25°C) | Moderate hydrolytic stability [4] |
UDG Excision Rate | kcₐₜ > 500 s⁻¹ (human) | BER pathway efficiency [8] |
dU/A vs. T/A Stability | ΔTₘ = −1.5°C per pair in DNA | Impaired duplex integrity [8] |
Transcription Inhibition | 30-fold reduction at high dU density | RNA polymerase II blockade [8] |
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